
Bis(t-butylammonium) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(t-butylammonium) sulfate is a chemical compound with the molecular formula (C4H11N)2SO4. It is a salt formed by the reaction of t-butylamine with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(t-butylammonium) sulfate typically involves the reaction of t-butylamine with sulfuric acid. The reaction can be represented as follows:
2(CH3)3CNH2+H2SO4→[(CH3)3CNH3]2SO4
This reaction is usually carried out under controlled conditions to ensure the complete formation of the desired product. The reaction mixture is often heated to facilitate the reaction and then cooled to precipitate the this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and filtration are commonly employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
Bis(t-butylammonium) sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The t-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfate derivatives, while substitution can result in a variety of substituted ammonium salts.
Scientific Research Applications
Bis(t-butylammonium) sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies, particularly in the study of enzyme interactions and protein folding.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which bis(t-butylammonium) sulfate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The t-butylammonium ions can interact with specific sites on these molecules, altering their structure and function. This can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium sulfate: Similar in structure but with different alkyl groups.
Tetrabutylammonium hydrogen sulfate: Another related compound with a different sulfate configuration.
Bis(trimethylsilyl) sulfate: A compound with similar sulfate functionality but different substituents.
Uniqueness
Bis(t-butylammonium) sulfate is unique due to its specific t-butyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H24N2O4S |
|---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
tert-butylazanium;sulfate |
InChI |
InChI=1S/2C4H11N.H2O4S/c2*1-4(2,3)5;1-5(2,3)4/h2*5H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
JZHIWRJMRVFHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[NH3+].CC(C)(C)[NH3+].[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13820602.png)
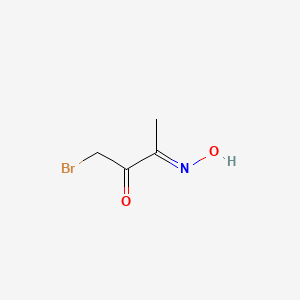
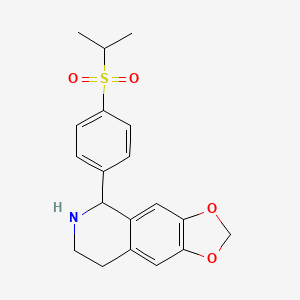
![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)
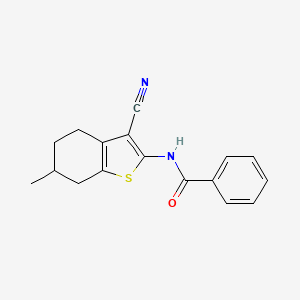
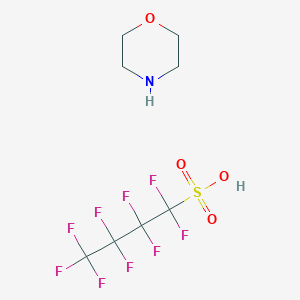


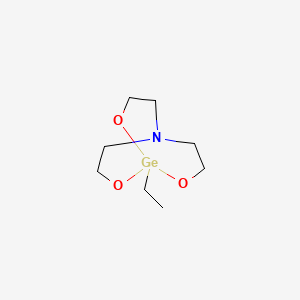
![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)
![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)
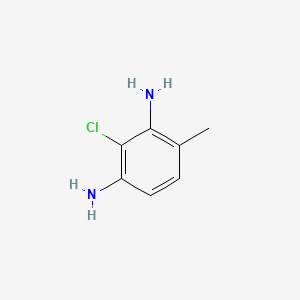

![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
